Azido-PEG12-amine

ADC Linker Drug-to-Antibody Ratio Hydrophobicity

Azido-PEG12-amine (CAS 2803478-25-1) is a linear, heterobifunctional polyethylene glycol (PEG) derivative with a defined chain length of 12 ethylene glycol units. It is characterized by an azide group (-N₃) at one terminus and a primary amine (-NH₂) at the other, enabling its use as a non-cleavable linker in bioconjugation strategies, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C26H54N4O12
Molecular Weight 614.7 g/mol
Cat. No. B15543887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-amine
Molecular FormulaC26H54N4O12
Molecular Weight614.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H54N4O12/c27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-29-30-28/h1-27H2
InChIKeyANOUDKSMNLUKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG12-amine: Specifications and Core Chemistry for Bioconjugation and Drug Conjugate Development


Azido-PEG12-amine (CAS 2803478-25-1) is a linear, heterobifunctional polyethylene glycol (PEG) derivative with a defined chain length of 12 ethylene glycol units . It is characterized by an azide group (-N₃) at one terminus and a primary amine (-NH₂) at the other, enabling its use as a non-cleavable linker in bioconjugation strategies, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The compound has a molecular weight of 614.73 g/mol and is supplied as a high-purity (≥95-98%) liquid or solid . Its design facilitates copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, as well as amine-reactive conjugations .

Why Azido-PEG12-amine Cannot Be Replaced with a Different PEG Chain Length or Functional Group Without Risking Experimental Outcomes


Simply substituting Azido-PEG12-amine with an analog that has a different PEG chain length (e.g., PEG8 or PEG24) or a different terminal functional group (e.g., a monofunctional m-PEG-azide) is not a trivial change. The length of the PEG spacer directly influences critical bioconjugate properties including hydrodynamic volume, aqueous solubility, hydrophobicity, aggregation propensity, and in vivo pharmacokinetic (PK) behavior [1]. As demonstrated in ADC development, the choice between PEG4, PEG8, and PEG12 linkers leads to quantifiable differences in hydrophobicity and aggregate formation, which in turn affect drug-to-antibody ratio (DAR) stability, tolerability, and anti-tumor efficacy [1][2]. Furthermore, the presence of the terminal amine group on Azido-PEG12-amine offers a distinct conjugation handle compared to monofunctional azido-PEGs or those with alternative termini (e.g., acid or NHS ester), which would require entirely different and potentially incompatible conjugation strategies . Therefore, selecting the precise linker is a critical scientific and procurement decision to ensure the desired physicochemical and biological outcomes of the final conjugate.

Azido-PEG12-amine: Quantitative Evidence for Scientific and Procurement Differentiation


Reduced Hydrophobicity and Aggregation in High-DAR ADCs Compared to Shorter PEG4 Linkers

In a comparative study of DAR8 ADCs using cleavable pendant-type PEG linkers, Azido-PEG12-amine (as part of a PEG12-containing linker) demonstrated significantly reduced conjugate hydrophobicity and aggregate formation compared to linkers with shorter PEG4 chains. The reduction in hydrophobicity was confirmed by Hydrophobic Interaction Chromatography (HIC), and stability studies showed a clear trend of decreasing aggregate content with increasing PEG chain length from PEG4 to PEG12 [1].

ADC Linker Drug-to-Antibody Ratio Hydrophobicity Aggregation

Superior In Vivo Pharmacokinetic (PK) Profile for DAR8-ADCs Compared to PEG4 Linkers

Pharmacokinetic studies in mice revealed that DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited a superior PK profile compared to those made with a PEG4 linker. The PEG12-containing ADC demonstrated a PK profile comparable to or better than the PEG8 version, both of which were significantly improved over the PEG4 linker and a non-PEGylated DAR4 control ADC [1].

Pharmacokinetics ADC Linker Clearance Half-Life

Enhanced In Vivo Anti-Tumor Activity and Tolerability for DAR8-ADCs Compared to PEG4 Linkers

In vivo anti-tumor activity studies using a HER2+ xenograft model demonstrated that DAR8-ADCs with PEG12 and PEG8 linkers exhibited stronger anti-tumor activity compared to DAR8-ADCs with a PEG4 linker. Notably, the DAR8-ADC with a PEG12 linker was associated with no weight loss in the treated animals, indicating a higher tolerability profile compared to other groups in the study [1].

ADC Efficacy Tolerability In Vivo Tumor Regression

Optimized PEG12 Chain Length as Lead Candidate for High-Payload ADCs Over Shorter and Longer Analogs

In a systematic evaluation of Y-shaped pendant PEG linkers for DAR8 trastuzumab-based ADCs, tuning of the PEG chain length identified the PEG12 linker as the lead compound. This PEG12-containing ADC demonstrated excellent tumor accumulation and achieved near-complete tumor regression in vivo, validating the selection of a 12-unit PEG spacer for this application [1].

ADC Linker PEG Length Optimization Lead Compound Identification

Azido-PEG12-amine: Optimized Use Cases for ADC and PROTAC Development


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Improved Physicochemical and PK Properties

Azido-PEG12-amine is ideally suited as a linker component in the synthesis of ADCs designed with a high drug-to-antibody ratio (DAR), such as DAR8 [1][2]. Evidence from comparative studies demonstrates that incorporating a PEG12 spacer significantly reduces conjugate hydrophobicity and aggregation compared to shorter PEG4 linkers [1]. This leads to superior in vivo pharmacokinetic profiles, enhanced tumor accumulation, and potent anti-tumor activity with improved tolerability [1][2]. The azide group enables precise and bioorthogonal conjugation of payloads or linker-payloads via CuAAC or SPAAC click chemistry to engineered antibodies or antibody fragments .

Synthesis of PROTACs (Proteolysis Targeting Chimeras) Requiring an Optimized Linker for Ternary Complex Formation

Azido-PEG12-amine serves as a versatile and non-cleavable linker for the modular construction of PROTACs . The 12-unit PEG spacer provides a specific length (approx. 4.4 nm when fully extended) and flexibility that can be critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the recruited E3 ligase . The terminal azide is a key handle for conjugating an E3 ligase ligand via click chemistry, while the amine allows for the subsequent or parallel attachment of a target protein ligand . The PEG spacer also enhances the aqueous solubility of the final PROTAC molecule, a common challenge in this field .

Site-Specific Bioconjugation for Protein and Nanoparticle Modification

The heterobifunctional nature of Azido-PEG12-amine makes it a powerful tool for site-specific bioconjugation . The amine group can be used to covalently attach the linker to a target molecule (e.g., a lysine residue on a protein, or a carboxylic acid on a nanoparticle surface) through standard amide bond formation . The exposed azide group then provides a highly specific and bioorthogonal handle for the subsequent attachment of a second molecule (e.g., a fluorophore, drug, or targeting ligand) modified with an alkyne or cyclooctyne group . The PEG12 spacer provides a flexible, hydrophilic bridge that minimizes steric hindrance and maintains the solubility of the resulting bioconjugate .

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